molecular formula C8H5BrFN B2827351 3-Bromo-2-fluoro-5-methylbenzonitrile CAS No. 1260741-40-9

3-Bromo-2-fluoro-5-methylbenzonitrile

Cat. No.: B2827351
CAS No.: 1260741-40-9
M. Wt: 214.037
InChI Key: KPGJEXZQSFSJNZ-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-methylbenzonitrile is a chemical compound with the molecular formula C8H5BrFN . It has a molecular weight of 214.04 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a fluoro group, and a methyl group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 214.04 . It is a solid at room temperature .

Scientific Research Applications

Facile Synthesis and Halodeboronation Study

A scalable synthesis method for 2-bromo-3-fluorobenzonitrile was developed via NaOMe-catalyzed bromodeboronation, demonstrating the transformation's generality through a series of aryl boronic acids. This synthesis approach provides a foundation for further exploration of halogenated benzonitriles, potentially including compounds like 3-Bromo-2-fluoro-5-methylbenzonitrile (Szumigala et al., 2004).

Herbicide Resistance via Genetic Engineering

Research on bromoxynil (a related compound) resistance in transgenic plants through the expression of a bacterial detoxification gene highlights the potential for modifying plant resistance to specific herbicides. This strategy could be applicable to a wide range of compounds, including this compound, for agricultural applications (Stalker et al., 1988).

Microwave-induced Nucleophilic Fluorination

A study on microwave-induced nucleophilic fluorination of meta-halo-3-methylbenzonitrile derivatives (including fluorine, bromine, chlorine, and iodine) offers insights into the reactivity of halogenated benzonitriles. Such research is valuable for understanding the chemical behavior of this compound in synthetic applications (Guo et al., 2008).

Biotransformation of Halogenated Aromatic Nitriles

The anaerobic biodegradability of bromoxynil and its transformation product was investigated, providing insight into the environmental fate of halogenated aromatic nitriles. This study suggests potential pathways for the degradation of compounds like this compound under various conditions (Knight et al., 2003).

Spectroscopic Investigations and NLO Properties

Vibrational spectroscopic investigations of 3-bromo-5-fluorobenzonitrile and theoretical studies on its nonlinear optical properties shed light on the compound's molecular structure and electronic behavior. Such research can be instrumental in understanding the physical and chemical properties of this compound for potential applications in materials science (Jeyavijayan et al., 2018).

Safety and Hazards

This compound may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Properties

IUPAC Name

3-bromo-2-fluoro-5-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGJEXZQSFSJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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